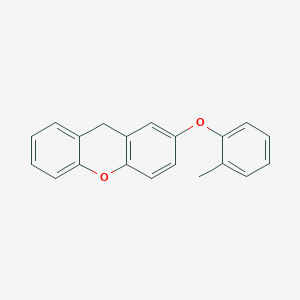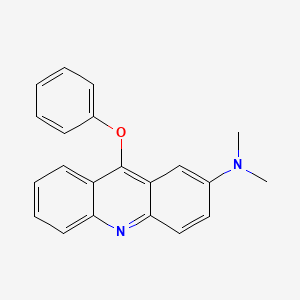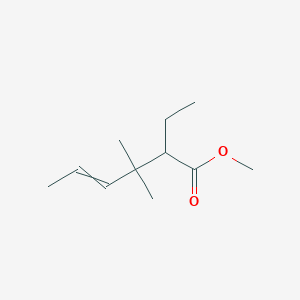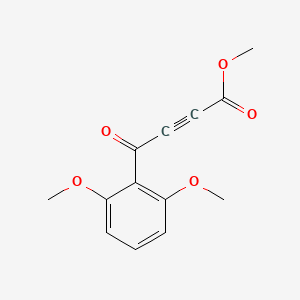
Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a but-2-ynoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate typically involves the reaction of 2,6-dimethoxybenzaldehyde with propargyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide or lithium aluminum hydride are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or interact with cellular receptors, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Syringol: 2,6-Dimethoxyphenol, a compound with similar methoxy groups but different overall structure.
Erinacine A: A bioactive compound with neuroprotective properties, though structurally different.
Propiedades
Número CAS |
61227-32-5 |
|---|---|
Fórmula molecular |
C13H12O5 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate |
InChI |
InChI=1S/C13H12O5/c1-16-10-5-4-6-11(17-2)13(10)9(14)7-8-12(15)18-3/h4-6H,1-3H3 |
Clave InChI |
VXVIUEDPUSZPHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)C#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







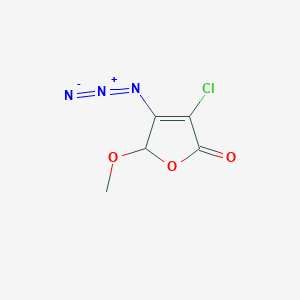
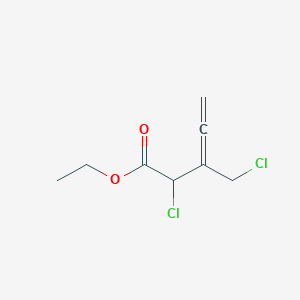


![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
